molecular formula C7H11N3O2 B12351270 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12351270
M. Wt: 169.18 g/mol
InChI Key: JBQBTYNSPUCGMY-UHFFFAOYSA-N
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Description

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with a unique spiro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a spiro linkage between a pyrrolidine and a hydantoin ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of hydantoin derivatives with appropriate reagents under controlled conditions. One efficient method involves the reaction of hydantoin with an alkylating agent in the presence of a base, followed by cyclization to form the spiro compound . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure techniques and preparative high-performance liquid chromatography (HPLC) is common to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects . The spiro structure of the compound allows it to fit into specific binding pockets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spiro structure and the presence of the methyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C7H11N3O2/c1-10-5(11)7(9-6(10)12)2-3-8-4-7/h8H,2-4H2,1H3,(H,9,12)

InChI Key

JBQBTYNSPUCGMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CCNC2)NC1=O

Origin of Product

United States

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